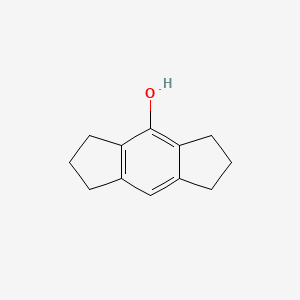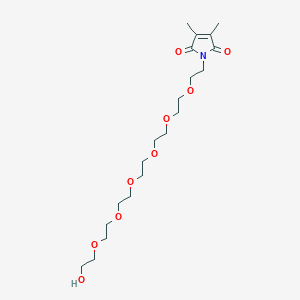
1-((Ethyl(phenyl)amino)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Ethyl(phenyl)amino)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with an ethyl(phenyl)amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Ethyl(phenyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with ethyl(phenyl)amine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-((Ethyl(phenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-((Ethyl(phenyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Ethyl(phenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Phenylcyclohexane: A cyclohexane ring substituted with a phenyl group.
Uniqueness
1-((Ethyl(phenyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of both an ethyl(phenyl)amino group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
1-[(N-ethylanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-2-16(14-9-5-3-6-10-14)13-15(17)11-7-4-8-12-15/h3,5-6,9-10,17H,2,4,7-8,11-13H2,1H3 |
InChI-Schlüssel |
DTMBBTJPBXZXRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1(CCCCC1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360911.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)

![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360931.png)
![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13360943.png)
![N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13360948.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13360951.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360953.png)
![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)

